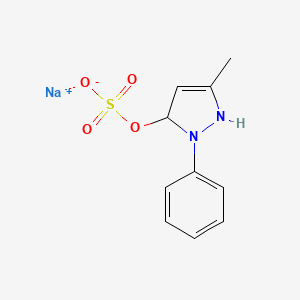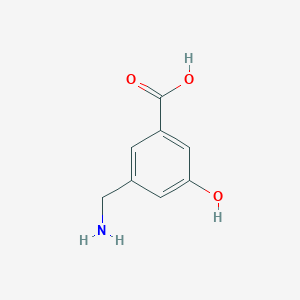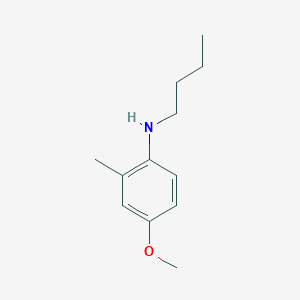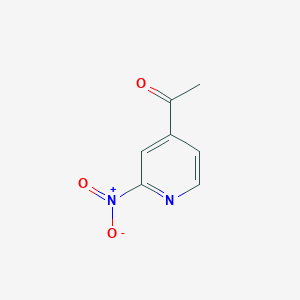
5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol: 9-α-D-arabinofuranosyladenine , is a nucleoside analog. Let’s dissect its structure:
Chemical Formula: CHNO
Molecular Weight: 267.24 g/mol
Density: 2.08 g/cm
Melting Point: 257.0-257.5°C (0.4 HO)
Boiling Point: 676.3°C at 760 mmHg
準備方法
Industrial Production:: For industrial production, consult specialized chemical databases or academic literature for detailed methods.
化学反応の分析
Reactions::
Oxidation: It may undergo oxidation reactions, but specific examples are scarce.
Substitution: Nucleosides often participate in substitution reactions.
Glycosylation: The hydroxymethyl group can participate in glycosylation reactions.
Protecting Groups: To selectively modify specific functional groups during synthesis.
Nucleophilic Substitution Reagents: For glycosylation reactions.
Azidation Reagents: For introducing azide groups.
Major Products:: The major product of reactions involving 9-α-D-arabinofuranosyladenine depends on the specific reaction conditions and substrates. Further research is needed to provide precise details.
科学的研究の応用
Chemistry::
Antiviral Properties: Nucleoside analogs like this compound have been studied for their antiviral activity.
Enzyme Inhibition: Investigated as inhibitors of enzymes involved in nucleic acid metabolism.
Anticancer Potential: Some nucleoside analogs exhibit antitumor effects.
Antiviral Therapy: Used in antiviral drug development.
DNA Repair Mechanisms: Studied in the context of DNA repair pathways.
Pharmaceuticals: Potential use in drug development.
Biotechnology: As a research tool.
作用機序
The exact mechanism of action is multifaceted and context-dependent. It likely involves interactions with cellular enzymes, incorporation into nucleic acids, and disruption of normal cellular processes.
類似化合物との比較
While I don’t have a direct list of similar compounds, nucleoside analogs with structural similarities may include adenosine , cytidine , and guanosine . Each has unique properties and applications.
特性
分子式 |
C10H12N8O4 |
|---|---|
分子量 |
308.25 g/mol |
IUPAC名 |
5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14) |
InChIキー |
BRBOLMMFGHVQNH-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)

![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)


![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)


![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
